2-Amino-10-methylacridinium
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Overview
Description
2-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, photochemistry, and materials science. The presence of an amino group at the 2-position and a methyl group at the 10-position of the acridine ring imparts unique chemical and physical properties to this compound, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-10-methylacridinium typically involves the introduction of the amino and methyl groups onto the acridine ring. One common method is the reaction of 10-methylacridinium salts with ammonia or primary amines under controlled conditions. The reaction can be catalyzed by various agents, including acids or bases, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-10-methylacridinium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted acridinium derivatives.
Scientific Research Applications
2-Amino-10-methylacridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-10-methylacridinium involves its ability to participate in photoredox catalysis. Upon exposure to visible light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates that can facilitate various chemical transformations . In biological systems, its interaction with DNA and other biomolecules can result in the generation of reactive oxygen species, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
9-Mesityl-10-methylacridinium perchlorate: This compound is also used as a photocatalyst in organic synthesis and shares similar photophysical properties with 2-Amino-10-methylacridinium.
2-Chloro-5-amino-10-methylacridinium bromide: This derivative has been studied for its effects on cell mitosis and its potential as an anticancer agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties.
Properties
CAS No. |
23045-44-5 |
---|---|
Molecular Formula |
C14H13N2+ |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
10-methylacridin-10-ium-2-amine |
InChI |
InChI=1S/C14H13N2/c1-16-13-5-3-2-4-10(13)8-11-9-12(15)6-7-14(11)16/h2-9H,15H2,1H3/q+1 |
InChI Key |
RXELMKZNPCBWLG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=CC3=CC=CC=C31)N |
Origin of Product |
United States |
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